Triisopropylsilyl methacrylate

Hydrolytic Degradation Marine Coatings Self-Polishing Copolymers

Triisopropylsilyl methacrylate (TIPSMA, CAS 134652-60-1) is an organosilicon monomer that combines a polymerizable methacrylate group with a bulky triisopropylsilyl (TIPS) protective group. It is a colorless liquid that undergoes free radical and controlled radical polymerizations to produce polymers with distinct hydrophobic and steric properties.

Molecular Formula C13H26O2Si
Molecular Weight 242.43 g/mol
CAS No. 134652-60-1
Cat. No. B185884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylsilyl methacrylate
CAS134652-60-1
Molecular FormulaC13H26O2Si
Molecular Weight242.43 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C
InChIInChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3
InChIKeyKNNOZYMZRGTZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triisopropylsilyl Methacrylate (CAS 134652-60-1): A Bulky Silyl Methacrylate Monomer for Controlled Polymer Architecture and Enhanced Hydrolytic Stability


Triisopropylsilyl methacrylate (TIPSMA, CAS 134652-60-1) is an organosilicon monomer that combines a polymerizable methacrylate group with a bulky triisopropylsilyl (TIPS) protective group . It is a colorless liquid that undergoes free radical and controlled radical polymerizations to produce polymers with distinct hydrophobic and steric properties . The TIPS group provides significant steric hindrance and hydrolytic stability compared to smaller silyl analogues, making it a valuable monomer for applications requiring durable, hydrophobic, and precisely controlled polymer architectures .

Why Silyl Methacrylates Are Not Interchangeable: Triisopropylsilyl Methacrylate (TIPSMA) vs. TBSiMA and TBDMSMA


Silyl methacrylates are a class of monomers where the steric bulk and electronic properties of the silyl group directly dictate the polymer's hydrolytic degradation rate, copolymerization reactivity, and ultimate performance in applications like marine antifouling coatings and controlled-release materials [1]. Substituting a smaller group like trimethylsilyl (TMS) or a slightly bulkier but differently configured group like tert-butyldimethylsilyl (TBDMS) for the triisopropylsilyl (TIPS) group will drastically alter these key performance indicators. For instance, the TIPS group in TIPSMA confers significantly slower hydrolysis and lower water uptake compared to tributylsilyl (TBSiMA) and bis(trimethylsiloxy)methylsilyl (MATM2) analogues, while its reactivity ratios in copolymerization lead to more homogeneous chain architectures than those achievable with TBDMSMA [2][3]. The following quantitative evidence demonstrates why TIPSMA is not a generic substitute and must be specifically selected for applications demanding superior hydrolytic stability and precise structural control.

Triisopropylsilyl Methacrylate (TIPSMA) Quantitative Differentiation Guide


Superior Hydrolytic Stability and Lower Water Uptake vs. TBSiMA and MATM2

In a direct comparative study of copolymers with 2-methylene-1,3-dioxepane (MDO), poly(MDO-co-TIPSMA) exhibited significantly greater hydrolytic stability than its analogues. While MDO copolymers with tributylsilyl methacrylate (TBSiMA) and bis(trimethylsiloxy)methylsilyl methacrylate (MATM2) showed a substantial decline in molar mass by 86% and 90% respectively after 7 weeks of immersion in artificial seawater (ASW) at room temperature, the TIPSMA-based copolymer showed no notable degradation under the same conditions [1]. This is attributed to the slower hydrolysis rate of the TIPSMA side groups, which was also quantitatively supported by lower water uptake in the TIPSMA copolymer compared to those containing MATM2 and TBSiMA [1].

Hydrolytic Degradation Marine Coatings Self-Polishing Copolymers

Slower Hydrolysis Kinetics in Block Copolymers vs. TBSiMA

A study on amphiphilic PDMS-b-(PEGMA-co-TRSiMA) block copolymers for marine coatings directly compared the hydrolysis behavior of the TIPS and TBS groups. The research showed that the hydrolysis rates of the polymers in both ammonia buffer and artificial seawater were drastically dependent on the nature of the trialkylsilyl group, with polymers containing TIPSMA undergoing a slower rate of hydrolysis compared to those containing tributylsilyl methacrylate (TBSiMA) [1].

Block Copolymer Marine Antifouling Hydrolysis Rate

More Homogeneous Graft Copolymer Architecture vs. TBDMSMA

In the synthesis of graft copolymers via RAFT polymerization, the choice of silyl methacrylate monomer directly impacted the homogeneity of the final polymer architecture. A study demonstrated that using TIPSMA led to statistical graft copolymers with PDMS side chains more homogeneously distributed along the backbone. In contrast, when tert-butyldimethylsilyl methacrylate (TBDMSMA) was used, the resulting copolymers were heterogeneously branched [1]. This difference was attributed to the substantially different reactivities of the two monomers [1].

RAFT Polymerization Graft Copolymer Controlled Architecture

Reactivity Ratios Indicate Good Comonomer Compatibility in Terpolymer Systems

In a terpolymerization study involving triisopropylsilyl acrylate (SiA, an analogue with identical TIPS group), methyl methacrylate (MMA), and butyl acrylate (BA), the reactivity ratios were determined, providing valuable insights into how a TIPS-bearing monomer behaves in complex copolymerizations. The reactivity ratios obtained from combined data were r(SiA/MMA) = 0.4185, r(MMA/SiA) = 1.3754, r(SiA/BA) = 0.8739, and r(BA/SiA) = 0.5736 [1]. These values indicate that the TIPS-acrylate monomer has a moderate preference for cross-propagation over homopropagation, suggesting it can be effectively incorporated into copolymers with common acrylates and methacrylates. While this is a class-level inference from a closely related acrylate monomer, it strongly suggests that TIPSMA would exhibit similarly favorable copolymerization behavior, making it a versatile component in designing binders for self-polishing coatings [1].

Reactivity Ratios Terpolymerization Self-Polishing Coatings

Evidence-Backed Application Scenarios for Triisopropylsilyl Methacrylate (CAS 134652-60-1)


Long-Life, Controlled-Erosion Marine Antifouling Coatings

The primary evidence for TIPSMA's utility in marine coatings is its exceptional hydrolytic stability. As demonstrated in Section 3, TIPSMA-based copolymers exhibit negligible degradation in seawater after 7 weeks, while TBSiMA and MATM2 analogues degrade by over 86% [1]. This slower, more controlled hydrolysis is a key requirement for modern self-polishing copolymer (SPC) binders, which are designed to erode at a predictable rate to continuously expose fresh biocide or foul-release surface. The slower erosion of TIPSMA-based polymers translates directly into a longer service life for the coating and reduced environmental release of eroded material. Furthermore, the ability to create homogeneous graft copolymer architectures with TIPSMA (Section 3) allows for precise tuning of the coating's surface properties, optimizing both antifouling performance and mechanical durability.

Precision-Architecture Graft Copolymers for Advanced Material Design

Researchers seeking to create well-defined, complex polymer architectures should prioritize TIPSMA over alternatives like TBDMSMA. The evidence in Section 3 clearly shows that TIPSMA yields graft copolymers with a homogeneous distribution of side chains, whereas TBDMSMA results in heterogeneous branching [1]. This architectural control is critical in applications where a uniform, predictable response to external stimuli (e.g., temperature, pH, solvent) is required, such as in advanced drug delivery vehicles, responsive coatings, and nanostructured materials for photonics or electronics. Using TIPSMA enables the rational design and reproducible synthesis of materials with targeted properties, which is a significant advantage over using less controllable monomers that lead to ill-defined and batch-variable products.

Synthesis of Poly(methacrylic acid) (PMAA) via a Stable Protecting Group

TIPSMA is frequently used as a protected monomer for methacrylic acid (MAA). The bulky TIPS group serves as a protecting group that can be removed post-polymerization to yield poly(methacrylic acid) (PMAA) [1]. The key advantage of using TIPSMA over smaller silyl protecting groups (like trimethylsilyl) lies in its superior stability to hydrolysis during the polymerization and workup steps, preventing premature deprotection. This is directly supported by the evidence of its slower hydrolysis compared to TBSiMA and MATM2 (Section 3). This allows for the synthesis of well-defined precursor polymers that can be converted to PMAA in a controlled manner, which is essential for creating functional materials with precise carboxylic acid content for applications in ion-exchange resins, adhesives, and biomedical devices. The reactivity ratio data from the closely related acrylate (Section 3) also supports its effective copolymerization with other monomers to create block or gradient copolymers with precise acid functionality.

Hydrophobic Modification of Coatings and Adhesives

TIPSMA's inherent hydrophobicity, conferred by the bulky triisopropylsilyl group, makes it an effective monomer for modifying the water resistance and surface properties of polymer coatings and adhesives [1]. This is not a qualitative claim but is supported by the quantitative evidence of lower water uptake for TIPSMA-based copolymers compared to MATM2 and TBSiMA analogues (Section 3). Incorporating TIPSMA into a polymer backbone or as a copolymer reduces the material's affinity for water, which directly translates to improved moisture barrier properties, reduced swelling in humid environments, and enhanced long-term durability for coatings on metal, wood, or concrete. This evidence-backed performance advantage makes TIPSMA a rational choice for formulators seeking to enhance the hydrophobic performance of their products without resorting to trial-and-error with less characterized monomers.

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